molecular formula C14H13N3O4 B5608509 4-methoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide

4-methoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5608509
M. Wt: 287.27 g/mol
InChI Key: KHYGBKABOFGPEU-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a methoxy group at the 4-position, a nitro group at the 3-position, and a pyridin-3-ylmethyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves a multi-step process One common approach starts with the nitration of 4-methoxybenzamide to introduce the nitro group at the 3-positionThe final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridin-3-ylmethyl group enhances the compound’s ability to bind to specific targets, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-nitro-N-(pyridin-4-ylmethyl)benzamide
  • 4-methoxy-3-nitro-N-(pyridin-2-ylmethyl)benzamide
  • 4-methoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide derivatives with different substituents on the pyridine ring

Uniqueness

This compound is unique due to the specific positioning of the methoxy and nitro groups on the benzamide core, which influences its electronic properties and reactivity. The presence of the pyridin-3-ylmethyl group further enhances its binding affinity to biological targets, making it a valuable compound for medicinal chemistry and materials science.

Properties

IUPAC Name

4-methoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-21-13-5-4-11(7-12(13)17(19)20)14(18)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYGBKABOFGPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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